molecular formula C30H30N4 B3021777 4,4'-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2'-bipyridine CAS No. 166827-54-9

4,4'-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2'-bipyridine

Cat. No.: B3021777
CAS No.: 166827-54-9
M. Wt: 446.6 g/mol
InChI Key: XYKUGOYLBPMTEK-KQQUZDAGSA-N
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Description

4,4’-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2’-bipyridine is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bipyridine units connected through a conjugated system involving dimethylaminophenyl groups. It is widely studied for its applications in various scientific fields due to its interesting photophysical and electrochemical properties .

Preparation Methods

The synthesis of 4,4’-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2’-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-N,N-dimethylaminobenzaldehyde and 2,2’-bipyridine.

    Condensation Reaction: The key step involves a condensation reaction between 4-N,N-dimethylaminobenzaldehyde and 2,2’-bipyridine in the presence of a base such as piperidine.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Mechanism of Action

The mechanism of action of 4,4’-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2’-bipyridine involves its interaction with molecular targets through its conjugated system. The compound can absorb light and undergo photoexcitation, leading to the generation of excited states. These excited states can then participate in various photophysical and photochemical processes, such as energy transfer and electron transfer . The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in coordination chemistry or interacting with biological molecules in photodynamic therapy .

Comparison with Similar Compounds

4,4’-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2’-bipyridine can be compared with similar compounds such as:

Properties

IUPAC Name

4-[(E)-2-[2-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4/c1-33(2)27-13-9-23(10-14-27)5-7-25-17-19-31-29(21-25)30-22-26(18-20-32-30)8-6-24-11-15-28(16-12-24)34(3)4/h5-22H,1-4H3/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKUGOYLBPMTEK-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128701
Record name 4,4′-([2,2′-Bipyridine]-4,4′-diyldi-(1E)-2,1-ethenediyl)bis[N,N-dimethylbenzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166827-54-9
Record name 4,4′-([2,2′-Bipyridine]-4,4′-diyldi-(1E)-2,1-ethenediyl)bis[N,N-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166827-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-([2,2′-Bipyridine]-4,4′-diyldi-(1E)-2,1-ethenediyl)bis[N,N-dimethylbenzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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